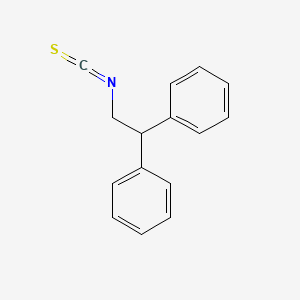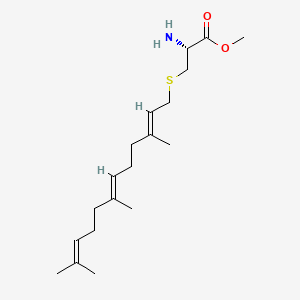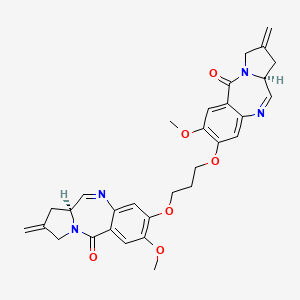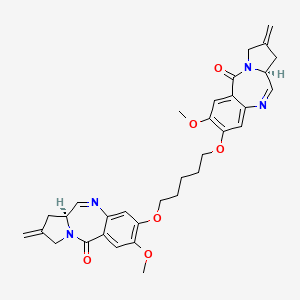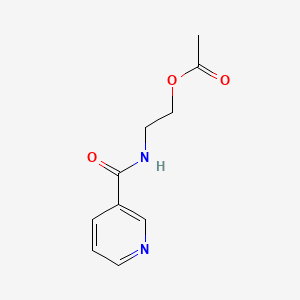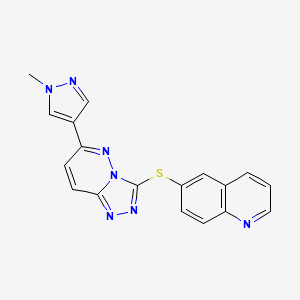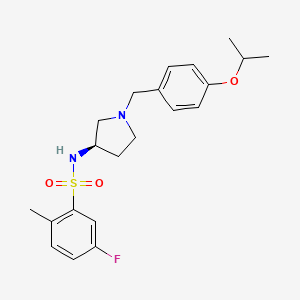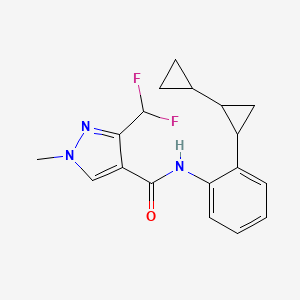
塞达萨
概述
描述
Sedaxane is a broad-spectrum fungicide primarily used as a seed treatment in agriculture to protect crops from fungal diseases. It belongs to the chemical class of pyrazole carboxamides and was first marketed by Syngenta in 2011 under the brand name Vibrance . The compound is known for its effectiveness against a variety of fungal pathogens, making it a valuable tool in modern agriculture.
科学研究应用
Sedaxane has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, Sedaxane is studied for its unique chemical properties and its potential as a precursor for synthesizing other compounds.
Biology: Biologically, Sedaxane is used to study the effects of fungicides on various fungal pathogens. It is also investigated for its potential biostimulant effects, such as enhancing root establishment and nitrogen metabolism in plants .
Medicine: While primarily used in agriculture, Sedaxane’s mechanism of action is of interest in medical research, particularly in understanding how similar compounds might be used to inhibit fungal infections in humans.
Industry: In the industrial sector, Sedaxane is used to protect crops, thereby ensuring higher yields and better quality produce. Its effectiveness against a broad spectrum of fungal diseases makes it a valuable asset in agricultural practices .
作用机制
Target of Action
Sedaxane is a broad-spectrum fungicide that primarily targets the succinate dehydrogenase (SDH) enzyme in fungi . SDH is a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain, playing a crucial role in energy production within the cell .
Mode of Action
Sedaxane inhibits the function of succinate dehydrogenase, thereby disrupting the energy production within the fungal cell . This inhibition leads to a decrease in ATP production, which is essential for various cellular processes, ultimately leading to the death of the fungus .
Biochemical Pathways
By inhibiting succinate dehydrogenase, Sedaxane disrupts the tricarboxylic acid cycle and the mitochondrial electron transport chain . These pathways are critical for the production of ATP, the primary energy currency of the cell. The disruption of these pathways leads to an energy deficit within the fungal cell, impairing its ability to carry out essential functions and leading to cell death .
Pharmacokinetics
It’s known that sedaxane is applied as a seed treatment and is taken up by the plant, providing both local and systemic protection of the seed and roots of target crops .
Result of Action
The primary result of Sedaxane’s action is the effective control of seed-borne and soil-borne fungal diseases . By inhibiting the succinate dehydrogenase enzyme, Sedaxane disrupts energy production within the fungal cell, leading to cell death and preventing the spread of the fungus .
Action Environment
Sedaxane is used globally as a seed treatment and is effective under a wide range of environmental conditions . Its efficacy may be influenced by factors such as the specific crop it’s applied to, the local fungal population, and environmental conditions such as temperature and moisture . .
生化分析
Biochemical Properties
Sedaxane inhibits respiration by binding to the succinate dehydrogenase complex in the fungal mitochondrium . Its activity spectrum covers seed-borne fungi such as Ustilago nuda, Tilletia caries, Monographella nivalis and Pyrenophora graminea, as well as the soil-borne fungi Rhizoctonia solani, R. cerealis and Typhula incarnata .
Cellular Effects
Sedaxane has significant auxin-like and gibberellin-like effects, which effect marked morphological and physiological changes . It significantly increases root length, area, and forks, and reduces root diameter . Sedaxane enhances leaf and root glutamine synthetase (GS) activity resulting in greater protein accumulation, particularly in the above-ground compartment, while glutamate synthase (GOGAT) activity remains almost unchanged .
Molecular Mechanism
Sedaxane exerts its effects at the molecular level by inhibiting the succinate dehydrogenase complex in the fungal mitochondrium . This inhibition disrupts the normal functioning of the mitochondria, leading to the death of the fungus .
Temporal Effects in Laboratory Settings
The effects of Sedaxane have been studied in disease-free maize seedlings at increasing application doses under controlled sterilized conditions . The study showed that Sedaxane has significant auxin-like and gibberellin-like effects, which effect marked morphological and physiological changes .
Metabolic Pathways
Sedaxane is involved in the inhibition of the succinate dehydrogenase pathway . This pathway is crucial for the proper functioning of both the mitochondrion electron transport chain and tricarboxylic acid cycles .
Subcellular Localization
The subcellular localization of Sedaxane is primarily at the mitochondria, where it binds to the succinate dehydrogenase complex . This binding inhibits the normal functioning of the mitochondria, leading to the death of the fungus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sedaxane involves combining the acid chloride of pyrazole carboxylic acid with a novel amine derivative. This amine derivative is synthesized from 2-chlorobenzaldehyde through a base-catalyzed aldol condensation with cyclopropyl methyl ketone, forming an α,β-unsaturated carbonyl compound. This compound is then combined with hydrazine to produce a dihydropyrazole derivative. Further treatment with potassium hydroxide forms the second cyclopropyl ring, and the resulting material is converted to the aniline required for Sedaxane formation via Buchwald–Hartwig amination using benzophenone imine in the presence of a palladium catalyst, followed by hydroxylamine .
Industrial Production Methods: Industrial production of Sedaxane follows similar synthetic routes but on a larger scale, ensuring the purity and consistency required for agricultural applications. The process involves stringent quality control measures to maintain the efficacy of the fungicide.
化学反应分析
Types of Reactions: Sedaxane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a fungicide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The primary products formed from these reactions are derivatives of Sedaxane that retain its fungicidal properties. These derivatives can be tailored for specific applications in agriculture.
相似化合物的比较
Sedaxane is part of the succinate dehydrogenase inhibitor (SDHI) class of fungicides. Similar compounds in this class include:
Boscalid: Known for its broad-spectrum activity but lacks full control of certain cereal diseases.
Fluxapyroxad: Another SDHI fungicide with a similar mode of action but different spectrum of activity.
Pydiflumetofen: Shares structural similarities with Sedaxane and is effective against a range of fungal pathogens.
Uniqueness of Sedaxane: Sedaxane stands out due to its high efficacy against a wide range of fungal diseases and its ability to enhance plant growth and development. Its unique chemical structure and mode of action make it a versatile and valuable fungicide in modern agriculture .
属性
IUPAC Name |
N-[2-(2-cyclopropylcyclopropyl)phenyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O/c1-23-9-14(16(22-23)17(19)20)18(24)21-15-5-3-2-4-11(15)13-8-12(13)10-6-7-10/h2-5,9-10,12-13,17H,6-8H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJQCBDIXRIYRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3CC3C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058207 | |
| Record name | Sedaxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874967-67-6 | |
| Record name | Sedaxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874967-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sedaxane [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874967676 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sedaxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sedaxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SEDAXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHZ33J8Z9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
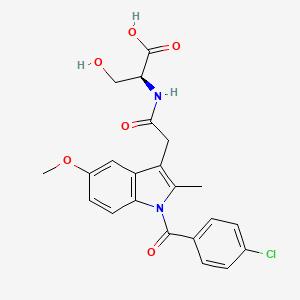

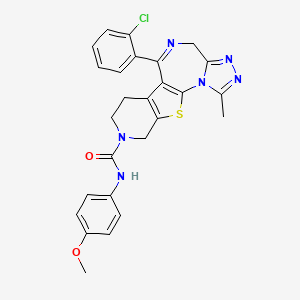
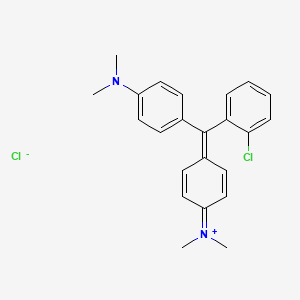
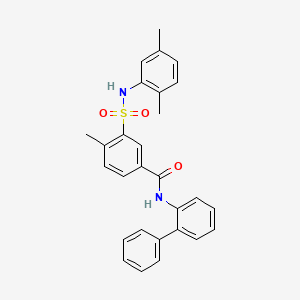
![4-(2-aminopropanoylamino)-N-[1-[5-[3,4-dihydroxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1681645.png)
